REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:15]2[CH2:18][CH2:17][CH2:16]2)([CH3:14])[CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[N+:19]([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:19][C:3]1[CH:4]=[C:5]([C:8]([CH:15]2[CH2:16][CH2:17][CH2:18]2)([CH3:14])[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:6]=[CH:7][C:2]=1[Cl:1]
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Name
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methyl 3-(4-chloro-3-nitrophenyl)-3-cyclobutylbutanoate
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Quantity
|
1.79 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)C(CC(=O)OC)(C)C1CCC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
150 mg
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Type
|
catalyst
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Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
At RT, the reaction mixture was stirred vigorously under an atmosphere of hydrogen at atmospheric pressure overnight
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The mixture was then filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 20:1)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1Cl)C(CC(=O)OC)(C)C1CCC1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |